C14 神经鞘磷脂

描述

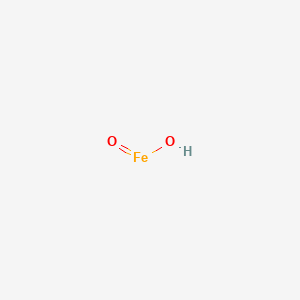

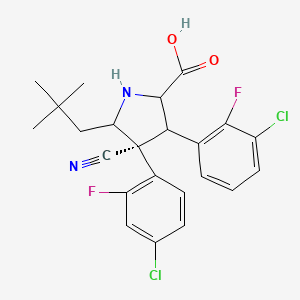

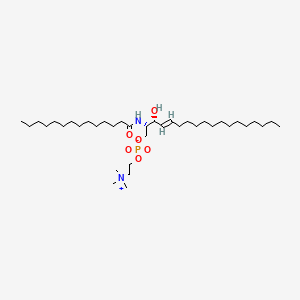

Sphingomyelin (SPH) is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons . It usually consists of phosphocholine and ceramide, or a phosphoethanolamine head group . Sphingomyelin’s unique structure is characterized by a sphingoid base, a long-chain fatty acid, and a phosphorylcholine head group .

Synthesis Analysis

The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus, involving several key enzymes, such as serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase . A sphingomyelin synthase is an enzyme that catalyzes the chemical reaction of a ceramide and a phosphatidylcholine to produce a sphingomyelin .

Molecular Structure Analysis

Sphingomyelin consists of a phosphocholine head group, a sphingosine, and a fatty acid . It is one of the few membrane phospholipids not synthesized from glycerol . The sphingosine and fatty acid can collectively be categorized as a ceramide .

Chemical Reactions Analysis

Sphingomyelin is a key player in maintaining cell membrane integrity. It forms specialized membrane microdomains called lipid rafts, which are enriched in cholesterol and glycosphingolipids . The degradation and synthesis of sphingomyelin produce important second messengers for signal transduction .

Physical And Chemical Properties Analysis

Sphingomyelin molecules are shaped like a cylinder . The hydrophobic chains of sphingomyelin tend to be much more saturated than other phospholipids . The main transition phase temperature of sphingomyelins is also higher compared to the phase transition temperature of similar phospholipids, near 37 °C .

科学研究应用

神经鞘磷脂和细胞存活

- 神经鞘磷脂是真核细胞膜的主要成分,在诸如细胞凋亡、衰老和细胞分化等生理功能中发挥着至关重要的作用。例如,D 型神经鞘磷脂酶催化神经鞘磷脂水解产生神经酰胺 1-磷酸 (C1P),后者可促进细胞生长和存活,并且是不同细胞类型中的强效促炎剂 (Rivera 等人,2015).

代谢综合征和神经鞘磷脂

- 血清神经鞘磷脂水平改变与肥胖、胰岛素抵抗、肝功能和脂质代谢有关,表明特定神经鞘磷脂种类可以作为代谢综合征及其相关疾病的生物标记 (Hanamatsu 等人,2014).

神经酰胺 1-磷酸和钙通道

- 神经酰胺 1-磷酸 (C1P) 以剂量依赖性方式增强电压操作钙通道的钙进入,暗示在调节细胞内钙浓度中发挥作用 (Törnquist 等人,2004).

脑和昆虫中的神经鞘磷脂

- 大鼠脑微粒体和髓鞘中神经鞘磷脂的代谢表明短链和长链脂肪酸之间的稳定性差异,影响膜结构和功能 (Freysz & Mandel,1980).

- 水稻害虫等昆虫表现出鞘脂谱的显著差异,表明在害虫行为中发挥作用,并可能为害虫管理提供见解 (Zhang 等人,2021).

细胞膜结构中的神经鞘磷脂

- 含有神经鞘磷脂的膜中的相行为和横向扩散突出了神经鞘磷脂在确定生物膜中的横向组织和相结构方面的重要性 (Bar 等人,1997).

作用机制

One of the most significant functions of sphingomyelin is serving as a precursor for the synthesis of bioactive lipids, including ceramides and sphingosine-1-phosphate (S1P) . Ceramides are involved in stress responses, cell cycle regulation, apoptosis, and senescence . S1P, on the other hand, is a potent signaling molecule that regulates diverse cellular functions .

安全和危害

未来方向

Sphingomyelin and its metabolites are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis . Future research could focus on the role of sphingomyelin and its metabolites in various diseases, including liver disease, lung disease, atherosclerosis, and HIV infection .

属性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(tetradecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H75N2O6P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-36(40)35(34-45-46(42,43)44-33-32-39(3,4)5)38-37(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h28,30,35-36,40H,6-27,29,31-34H2,1-5H3,(H-,38,41,42,43)/b30-28+/t35-,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYICBZWZQPCUMO-PSALXKTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H75N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

121999-55-1 | |

| Record name | SM(d18:1/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B3418196.png)